3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
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Overview
Description
3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid: is an organic compound that features a benzoic acid core substituted with a chlorine atom and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 4-amino-1,2,4-triazole.
Reaction: The 3-chlorobenzoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling: The activated 3-chlorobenzoic acid is then coupled with 4-amino-1,2,4-triazole under reflux conditions in a suitable solvent like dichloromethane or dimethylformamide (DMF).
Purification: The product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can be activated and coupled with other amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of substituted benzoic acids or triazole derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Coupling: Formation of amides or esters depending on the reactants used.
Scientific Research Applications
3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Agricultural Chemistry: It can be used as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid depends on its specific application:
Antimicrobial Activity: The triazole ring can interact with microbial enzymes, inhibiting their activity and leading to the death of the microorganism.
Anticancer Activity: The compound can interfere with cellular pathways involved in cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells.
Catalysis: In MOFs, the compound can act as a ligand, coordinating with metal ions to form active catalytic sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(4H-1,2,4-triazol-4-yl)benzoic acid
- 3,5-bis(4H-1,2,4-triazol-4-yl)benzoic acid
- 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both a chlorine atom and a triazole ring on the benzoic acid core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical syntheses and applications .
Properties
IUPAC Name |
3-chloro-4-(1,2,4-triazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRICZEBOHJZEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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